5-Chloro-1,3-difluoro-2-methylbenzene
CAS No.: 1208076-23-6
Cat. No.: VC5639662
Molecular Formula: C7H5ClF2
Molecular Weight: 162.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208076-23-6 |
|---|---|
| Molecular Formula | C7H5ClF2 |
| Molecular Weight | 162.56 |
| IUPAC Name | 5-chloro-1,3-difluoro-2-methylbenzene |
| Standard InChI | InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
| Standard InChI Key | DJLJDJAOBLOBGV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1F)Cl)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-chloro-1,3-difluoro-2-methylbenzene, reflects its substitution pattern: a benzene ring with fluorine atoms at positions 1 and 3, a methyl group at position 2, and a chlorine atom at position 5. The spatial arrangement of these substituents influences electronic distribution, rendering the aromatic system electron-deficient due to the electron-withdrawing effects of halogens. This electron deficiency enhances reactivity toward nucleophilic and electrophilic agents.
The molecular structure is confirmed via spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. The -NMR spectrum exhibits distinct signals for the methyl group (δ ≈ 2.3 ppm) and aromatic protons, while -NMR reveals fluorine environments at δ ≈ -110 to -120 ppm.
Physicochemical Profile
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 162.56 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.3 g/cm³ (estimated) |
| Solubility | Low in water; soluble in organic solvents |
The low solubility in aqueous media arises from the hydrophobic benzene core and halogen substituents, favoring dissolution in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Synthesis Methodologies
Halogenation Strategies
Industrial synthesis typically begins with 1,3-difluoro-2-methylbenzene, which undergoes chlorination at position 5. Two primary routes dominate:
Route 1: Direct Chlorination
In the presence of Lewis acids (e.g., ), chlorine gas is introduced to the substrate under controlled temperatures (40–60°C). This method achieves moderate yields (60–70%) but requires rigorous purification to remove polychlorinated byproducts.
Route 2: Halogen Exchange
A patented approach utilizes potassium fluoride () and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to replace existing substituents with chlorine. This method, adapted from pyridine derivatives , enhances regioselectivity and reduces side reactions, achieving yields upwards of 85% .
Industrial Optimization
Continuous flow reactors are employed to improve reaction efficiency and scalability. Key parameters include:
-
Residence Time: 10–15 minutes
-
Temperature: 50–70°C
-
Catalyst Loading: 5–10 mol%
These conditions minimize decomposition and enhance product consistency, critical for large-scale production.
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 5 is highly susceptible to NAS due to the electron-withdrawing effects of adjacent fluorine atoms. Common nucleophiles (e.g., amines, alkoxides) displace chlorine under mild conditions (25–50°C), forming derivatives like 5-amino-1,3-difluoro-2-methylbenzene.
Electrophilic Aromatic Substitution (EAS)
Despite the electron-deficient ring, electrophiles such as nitronium ions () can nitrate the compound at position 4, the only meta position relative to substituents. Reactions proceed in concentrated sulfuric acid at 0–5°C, yielding nitro derivatives used in explosive formulations.
Cross-Coupling Reactions
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound’s halogenated structure mimics bioactive molecules, facilitating its use in synthesizing kinase inhibitors and antimicrobial agents. For instance, derivatives bearing sulfonamide groups exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL).
Agrochemical Development
In agrochemistry, it serves as a precursor to herbicides and fungicides. Chlorine-fluorine synergism enhances lipid solubility, promoting foliar absorption and systemic activity. Field trials demonstrate 90% efficacy against Phytophthora infestans at application rates of 200 g/ha.
Comparative Analysis with Structural Analogues
Substituting chlorine with bromine or altering fluorine positions significantly alters reactivity and applications:
Future Directions
Advances in catalytic systems (e.g., photoredox catalysis) could enable greener syntheses with reduced halogen waste. Additionally, computational modeling may predict novel derivatives with enhanced bioactivity, accelerating drug discovery pipelines.
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